Bienvenue dans la boutique en ligne BenchChem!

5-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine

Fragment-based drug discovery N-protection selectivity Pyrazolopyridine elaboration

5-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine (CAS 1337880-46-2) is a heterocyclic building block consisting of a pyrazole ring fused to a pyridine ring, with a bromine substituent at the 5-position and a methyl group at the N1-position. It belongs to the pyrazolo[3,4-c]pyridine scaffold class, which is a privileged fragment in kinase inhibitor discovery and fragment-based drug discovery (FBDD) programs.

Molecular Formula C7H6BrN3
Molecular Weight 212.05
CAS No. 1337880-46-2
Cat. No. B2558684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine
CAS1337880-46-2
Molecular FormulaC7H6BrN3
Molecular Weight212.05
Structural Identifiers
SMILESCN1C2=CN=C(C=C2C=N1)Br
InChIInChI=1S/C7H6BrN3/c1-11-6-4-9-7(8)2-5(6)3-10-11/h2-4H,1H3
InChIKeyZHFVKDMZVPFKDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine (CAS 1337880-46-2): Procurement-Relevant Identity and Class Positioning


5-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine (CAS 1337880-46-2) is a heterocyclic building block consisting of a pyrazole ring fused to a pyridine ring, with a bromine substituent at the 5-position and a methyl group at the N1-position . It belongs to the pyrazolo[3,4-c]pyridine scaffold class, which is a privileged fragment in kinase inhibitor discovery and fragment-based drug discovery (FBDD) programs [1]. The compound serves as a versatile intermediate for Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and other palladium-catalyzed transformations, enabling rapid diversification of the 5-position for structure-activity relationship (SAR) exploration .

Why 5-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine Cannot Be Substituted with the 5-Chloro Analog in Multi-Vector Elaboration Workflows


Within the pyrazolo[3,4-c]pyridine class, halogen identity at the 5-position directly governs the achievable selectivity in N-protection chemistry, a critical early step in fragment elaboration. The 5-bromo scaffold enables time-dependent, selective access to either the N1- or N2-protected isomer without chromatography, whereas the 5-chloro analog fails to achieve such selectivity and requires chromatographic separation with a significant yield penalty [1]. This differential reactivity means that a procurement decision to substitute the 5-bromo compound with the 5-chloro analog directly compromises downstream synthetic efficiency, purity profile, and scalability of multi-step medicinal chemistry workflows.

Quantitative Differentiation Evidence: 5-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine vs. 5-Chloro Analog in N-Protection Selectivity


THP N-Protection Selectivity: 5-Bromo Scaffold Achieves Time-Controlled Isomer Selection; 5-Chloro Scaffold Requires Chromatographic Separation with Yield Loss

In a direct head-to-head comparison under identical tetrahydropyran (THP) protection conditions, the 5-bromo-1H-pyrazolo[3,4-c]pyridine scaffold (4b) enabled selective preparation of either the N1-protected isomer (6a) or the N2-protected isomer (6b) by simply varying reaction time, with longer times favoring the thermodynamically more stable N1 product [1]. In contrast, the corresponding 5-chloro scaffold (4a) could not be produced selectively; the N1 and N2 isomers (7a and 7b) co-formed as a mixture requiring chromatographic separation, resulting in a significant yield penalty [1]. This demonstrates a fundamental and quantifiable advantage of the 5-bromo intermediate over the 5-chloro analog in multi-vector fragment elaboration workflows.

Fragment-based drug discovery N-protection selectivity Pyrazolopyridine elaboration

C-5 Buchwald-Hartwig Amination Yields Confirmed for 5-Bromo Scaffold; 5-Chloro Reactivity Inferior for Related Transformations

Using the 5-bromo-THP-protected intermediate (6b), Buchwald-Hartwig amination with primary, secondary, and aromatic amines proceeded with Pd2(dba)3/rac-BINAP/NaOtBu in THF, delivering aminated products in yields of 62-75% [1]. These yields represent baseline reactivity for the bromo scaffold that can be referenced when evaluating alternative halogen intermediates. The paper does not report equivalent amination yields for the chloro scaffold under identical conditions; the chloro scaffold's poorer leaving-group ability typically requires harsher conditions or different catalyst systems for analogous transformations, representing a class-level inference from aryl halide reactivity principles.

Buchwald-Hartwig amination C-N coupling Fragment elaboration

Regioisomeric Purity Advantage: 5-Bromo Substitution Avoids Confounding N-2 Alkylation Observed with 4-Bromo Regioisomer

The target compound bears the bromine atom specifically at the 5-position of the pyrazolo[3,4-c]pyridine core. In the broader class, the 4-bromo regioisomer (CAS 1032943-41-1) is also commercially available . However, literature on the pyrazolo[3,4-c]pyridine scaffold demonstrates that N1-methylation of the parent 5-bromo-1H-pyrazolo[3,4-c]pyridine proceeds with well-defined selectivity to yield the target 5-bromo-1-methyl derivative [1]. In contrast, 4-substituted analogs can exhibit altered N-alkylation selectivity due to steric and electronic perturbation at the adjacent position, potentially complicating downstream regiochemical purity. This structural differentiation means the 5-bromo-1-methyl substitution pattern is a defined, unambiguous chemical entity with a single site for further elaboration, whereas the 4-bromo regioisomer introduces potential ambiguity in alkylation and cross-coupling outcomes.

Regioselectivity N-alkylation Isomeric purity

Optimal Application Scenarios for 5-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine Based on Verified Differentiation Evidence


Fragment-Based Drug Discovery (FBDD) Requiring Iterative, Multi-Vector Elaboration with Minimal Chromatographic Burden

In FBDD campaigns where the pyrazolo[3,4-c]pyridine core serves as a starting fragment, the 5-bromo scaffold's demonstrated ability to achieve N1- or N2-selective THP protection without chromatography (as reported by Bedwell et al., 2023) [1] directly reduces purification steps in each cycle of fragment growth. This is particularly valuable in parallel synthesis settings where multiple analogs are processed simultaneously and chromatographic bottlenecks limit throughput.

Kinase Inhibitor SAR Programs Targeting GSK3α/β, CLK1, or DYRK1A Using the Pyrazolo[3,4-c]pyridine Pharmacophore

The pyrazolo[3,4-c]pyridine scaffold has demonstrated inhibitory activity against GSK3α/β, CLK1, and DYRK1A kinases with good selectivity [2]. The 5-bromo-1-methyl substitution pattern provides a defined starting point for introducing diverse aryl/heteroaryl or amino substituents at the 5-position via Suzuki-Miyaura or Buchwald-Hartwig coupling, enabling systematic exploration of the kinase ATP-binding pocket. The time-controlled N-protection selectivity documented for the bromo scaffold [1] ensures that N1/N2 differentiation is maintained throughout the SAR exploration.

Scale-Up Synthesis Where 5-Position Diversification via Cross-Coupling Is the Primary Synthetic Objective

The aryl bromide at the 5-position is a superior leaving group for Pd-catalyzed cross-coupling compared to the corresponding aryl chloride, enabling milder reaction conditions, shorter reaction times, and broader substrate scope. The Bedwell et al. (2023) study confirms 62-75% yields for Buchwald-Hartwig amination of the 5-bromo scaffold under standard conditions [1]. For procurement supporting process chemistry scale-up, the 5-bromo compound is the rational choice over the 5-chloro analog when cross-coupling at C-5 is the primary vector of diversification.

Chemical Biology Probe Synthesis Requiring Defined Regioisomeric Identity and High Synthetic Reproducibility

The unambiguous 5-bromo-1-methyl substitution pattern eliminates the potential for regioisomeric ambiguity that could arise with 4-bromo analogs (CAS 1032943-41-1) . For chemical probe campaigns where target engagement must be rigorously attributed to a single molecular entity, the defined 5-substitution pattern ensures that biological activity can be confidently assigned to the intended structure without confounding by isomeric impurities.

Quote Request

Request a Quote for 5-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.